Tributyl((ethylsulphonyl)oxy)stannane
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Overview
Description
Tributyl((ethylsulphonyl)oxy)stannane is an organotin compound with the molecular formula C16H36O3SSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of other organotin compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl((ethylsulphonyl)oxy)stannane typically involves the reaction of tributyltin hydride with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Bu3SnH+EtSO2Cl→Bu3SnOSO2Et+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl((ethylsulphonyl)oxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is typically a reduced organic compound, while in substitution reactions, the product is a new organotin compound with a different substituent .
Scientific Research Applications
Tributyl((ethylsulphonyl)oxy)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving the interaction of organotin compounds with biological systems.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industrial Applications: It is used in the production of other organotin compounds and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tributyl((ethylsulphonyl)oxy)stannane involves its ability to donate or accept electrons, making it a versatile reagent in radical and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in radical reactions, it can donate a hydrogen atom to stabilize radical intermediates .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the ethylsulfonyl group.
Tributyltin chloride: Contains a chloride group instead of the ethylsulfonyl group.
Tributyltin acetate: Contains an acetate group instead of the ethylsulfonyl group.
Uniqueness
Tributyl((ethylsulphonyl)oxy)stannane is unique due to the presence of the ethylsulfonyl group, which imparts different reactivity and properties compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications where the ethylsulfonyl group can participate in or influence the reaction .
Properties
CAS No. |
68725-15-5 |
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Molecular Formula |
C14H32O3SSn |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
tributylstannyl ethanesulfonate |
InChI |
InChI=1S/3C4H9.C2H6O3S.Sn/c3*1-3-4-2;1-2-6(3,4)5;/h3*1,3-4H2,2H3;2H2,1H3,(H,3,4,5);/q;;;;+1/p-1 |
InChI Key |
MNYWFHSJKOGEFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)CC |
Origin of Product |
United States |
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